![molecular formula C12H14BrN3 B7631005 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7631005.png)
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline, also known as BIM, is a chemical compound that has been extensively studied in the field of cancer research. It is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) family proteins, which are involved in the regulation of apoptosis (programmed cell death). The inhibition of BCL-2 family proteins has been shown to induce apoptosis in cancer cells, making BIM a promising candidate for cancer therapy.
作用機序
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline binds to the BH3-binding groove of BCL-2 family proteins, displacing pro-apoptotic proteins and promoting the activation of caspases, which are enzymes that initiate the apoptotic process. 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline has a high affinity for BCL-2, BCL-XL, and MCL-1, which are all anti-apoptotic proteins that are commonly overexpressed in cancer cells. By inhibiting these proteins, 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline can sensitize cancer cells to apoptosis and induce cell death.
Biochemical and Physiological Effects:
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. In addition to its anti-tumor effects, 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline has also been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy. 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline has a relatively short half-life in the body, which limits its potential for off-target effects.
実験室実験の利点と制限
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline is a small molecule inhibitor that can be easily synthesized and modified, making it a valuable tool for studying the role of BCL-2 family proteins in cancer. Its specificity for BCL-2 family proteins makes it a more targeted approach than traditional chemotherapy, which can have off-target effects. However, its short half-life and potential toxicity limit its use in clinical settings.
将来の方向性
There are several potential future directions for research on 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline. One area of interest is the development of more potent and selective BCL-2 family inhibitors that can overcome resistance mechanisms in cancer cells. Another area of research is the identification of biomarkers that can predict response to 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline treatment, allowing for more personalized cancer therapy. Finally, there is interest in exploring the use of 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline in combination with other anti-cancer agents to improve efficacy and reduce toxicity.
合成法
The synthesis of 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline involves several steps, starting with the reaction of 2-bromo-5-nitroaniline with methylamine to form 2-bromo-5-methylaminoaniline. This intermediate is then reacted with 1-methylimidazole and formaldehyde to form 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline. The synthesis of 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline has been optimized to improve yields and reduce costs, making it a viable option for large-scale production.
科学的研究の応用
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In vitro studies have shown that 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline induces apoptosis in cancer cells by binding to BCL-2 family proteins and disrupting their anti-apoptotic function. In vivo studies have demonstrated that 2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline can inhibit tumor growth and improve survival in animal models of cancer.
特性
IUPAC Name |
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-9-3-4-10(13)11(7-9)15-8-12-14-5-6-16(12)2/h3-7,15H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRFFTMZJYKGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NCC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

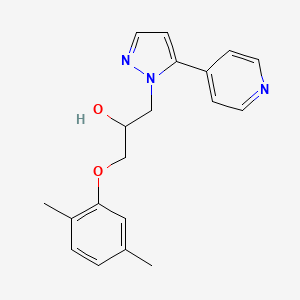
![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)
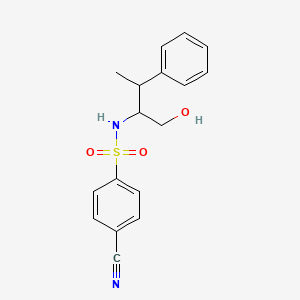
![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)
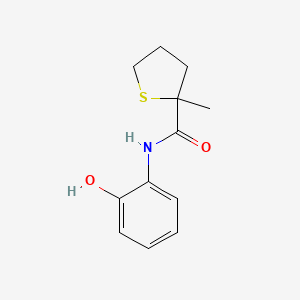
![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)
![6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7630967.png)
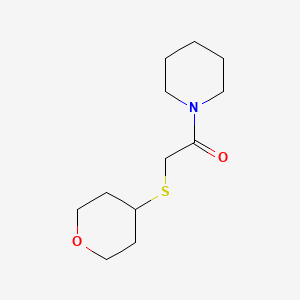
![4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)

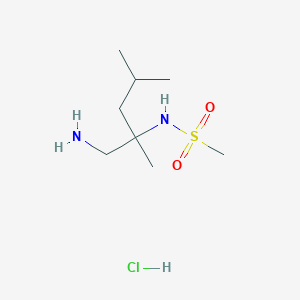

![2-(dimethylamino)-N-[2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7631030.png)
![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7631045.png)